![molecular formula C19H31N3O3 B3020726 N1-(tert-butyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234887-68-3](/img/structure/B3020726.png)
N1-(tert-butyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
The compound "N1-(tert-butyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide" appears to be a complex nitrogenous molecule that may be related to the compounds discussed in the provided papers. Although none of the papers directly describe this compound, they do provide insights into similar structures and the roles of tert-butyl groups and piperidine rings in chemical synthesis.
Synthesis Analysis
The synthesis of complex nitrogenous compounds often involves multiple steps and the formation of several C-N bonds. Paper describes a process where tert-butyl nitrite acts as both an oxidant and a N1 synthon in a multicomponent reaction. This reaction leads to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations. While the target compound is not specifically mentioned, the methodology could potentially be adapted for its synthesis, considering the tert-butyl group and the need for C-N bond formation.
Molecular Structure Analysis
Paper discusses the synthesis and structural analysis of a nitrogenous compound containing a tert-butyl group and a piperazine ring. The structure was confirmed using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations were used to determine the optimal molecular structure, which was then compared with the experimental data. This approach could be applied to analyze the molecular structure of "N1-(tert-butyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide" to predict its geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of tert-butyl-containing piperidine derivatives is highlighted in paper , where tert-butyl 4-oxopiperidine-1-carboxylate is used as a starting material for further functionalization. The reaction with BuLi and subsequent allylation introduces alkenyl groups into the piperidine ring. This suggests that the tert-butyl group can be a versatile handle for further chemical transformations, which could be relevant when considering the synthesis and reactivity of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the target molecule can be inferred from the DFT study and vibrational analysis mentioned in paper . The molecular electrostatic potential and frontier molecular orbitals were analyzed, providing insights into the reactivity and interaction of the compound with other molecules. These computational studies are essential for understanding the behavior of complex molecules and could be used to predict the properties of "N1-(tert-butyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide".
properties
IUPAC Name |
N'-tert-butyl-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-13-10-16(14(2)25-13)12-22-8-6-15(7-9-22)11-20-17(23)18(24)21-19(3,4)5/h10,15H,6-9,11-12H2,1-5H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCMGRNQNKIANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(tert-butyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide |
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